5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole
Overview
Description
5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-bromo-4-(trifluoromethyl)phenylhydroxylamine with acetic anhydride can yield the desired isoxazole compound . Another method involves the use of gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis and catalyst-free methods have been explored to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cycloaddition Reactions: The isoxazole ring can participate in [3+2] cycloaddition reactions with nitrile oxides and olefins.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include triethylamine, hydroxylamine, and various catalysts such as gold and copper. Reaction conditions often involve mild temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cycloaddition reactions can produce complex heterocyclic compounds .
Scientific Research Applications
5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biological studies to investigate enzyme activities and molecular interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole include other isoxazole derivatives such as:
- 3-(Trifluoromethyl)isoxazole
- 5-Bromo-2-methylisoxazole
- 3-Bromo-5-(trifluoromethyl)isoxazole
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-bromo-3-(trifluoromethyl)-1,2-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NO/c9-4-1-2-6-5(3-4)7(13-14-6)8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFRAFMNVAYGDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NO2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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